molecular formula C13H8BrIN2O2S B13037859 1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine

1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13037859
M. Wt: 463.09 g/mol
InChI Key: WZTJIXWWEXXEFV-UHFFFAOYSA-N
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Description

1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that features a pyrrolo[2,3-c]pyridine core substituted with a 4-bromophenylsulfonyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8BrIN2O2S

Molecular Weight

463.09 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-iodopyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H8BrIN2O2S/c14-9-1-3-10(4-2-9)20(18,19)17-8-12(15)11-5-6-16-7-13(11)17/h1-8H

InChI Key

WZTJIXWWEXXEFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N2C=C(C3=C2C=NC=C3)I)Br

Origin of Product

United States

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